BenchChemオンラインストアへようこそ!

1-(2,3-Dihydroxyphenyl)piperidin-4-one

DHODH Immunology Oncology

This catechol-functionalized piperidin-4-one is a unique, multi-target chemical probe validated against human DHODH (IC50 2.6 µM), parasitic DHODH (IC50 2.1 µM), and CCR5. The 2,3-dihydroxyphenyl motif is essential—non-hydroxylated or mono-hydroxylated N-arylpiperidin-4-ones cannot replicate its hydrogen-bonding network, metal-chelating capacity, or pro-differentiation activity. Procure for target engagement assays, differentiation therapy research, or comparative structural biology. Purity: ≥95%.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
Cat. No. B1501109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydroxyphenyl)piperidin-4-one
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)C2=C(C(=CC=C2)O)O
InChIInChI=1S/C11H13NO3/c13-8-4-6-12(7-5-8)9-2-1-3-10(14)11(9)15/h1-3,14-15H,4-7H2
InChIKeyZGMUMRKQCGYZMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dihydroxyphenyl)piperidin-4-one: Core Physicochemical and Regulatory Profile for Sourcing Teams


1-(2,3-Dihydroxyphenyl)piperidin-4-one (CAS: 756900-94-4) is a synthetic, small-molecule piperidin-4-one derivative featuring a catechol (2,3-dihydroxyphenyl) motif N-linked to the piperidine ring. Its core physicochemical descriptors include a molecular weight of 207.23 g/mol, a molecular formula of C11H13NO3, a calculated topological polar surface area (TPSA) of 60.8 Ų, and a predicted LogP (XLogP3-AA) of 0.8 [1]. The compound's catechol group imparts both hydrogen bond donor capacity (HBD = 2) and metal-chelating potential, distinguishing it from non-hydroxylated or mono-hydroxylated analogs. Commercial availability is typically at a purity of 95%, with common packaging quantities ranging from 1 g to 100 g .

Why N-Arylpiperidinone Analogs Cannot Be Treated as Interchangeable for 1-(2,3-Dihydroxyphenyl)piperidin-4-one


Generic substitution of 1-(2,3-dihydroxyphenyl)piperidin-4-one with closely related N-arylpiperidin-4-ones is scientifically unjustified due to the profound and non-linear influence of the catechol substitution pattern on both molecular recognition and physicochemical behavior. The presence and orientation of the two adjacent hydroxyl groups on the phenyl ring dramatically alter hydrogen bonding networks, metal chelation capacity, and electron density distribution compared to non-hydroxylated (e.g., 1-phenylpiperidin-4-one) or mono-hydroxylated (e.g., 1-(2-hydroxyphenyl)piperidin-4-one) analogs . These structural differences translate directly into divergent target engagement profiles, as evidenced by the compound's specific activity against human dihydroorotate dehydrogenase (DHODH) and dihydrofolate reductase (DHFR) [1][2]. Furthermore, the catechol moiety is a known redox-active pharmacophore, endowing this specific derivative with antioxidant properties absent in analogs lacking this functionality [3]. Relying on alternative piperidin-4-one building blocks without the 2,3-dihydroxyphenyl group would therefore yield non-equivalent biological and chemical outcomes, invalidating any assumption of functional interchangeability in research or development settings.

1-(2,3-Dihydroxyphenyl)piperidin-4-one: Quantified Differentiation vs. Structural Analogs in Key Biological Assays


Human DHODH Inhibition: 1-(2,3-Dihydroxyphenyl)piperidin-4-one vs. Leflunomide (Teriflunomide)

1-(2,3-Dihydroxyphenyl)piperidin-4-one demonstrates direct inhibition of human dihydroorotate dehydrogenase (DHODH) with an IC50 of 2.6 µM (2,600 nM) [1]. This value is presented in comparison to the clinically approved DHODH inhibitor leflunomide (active metabolite teriflunomide), which exhibits an IC50 of approximately 1-2 µM against human DHODH in similar in vitro enzymatic assays [2]. The data indicate that the compound, while not as potent as the marketed drug, operates within the same micromolar potency range and shares the same molecular target, validating its utility as a research tool for DHODH pathway interrogation.

DHODH Immunology Oncology

Cross-Species DHODH Activity: Differential Potency Between Human and Schistosoma mansoni Enzymes

The compound exhibits a similar inhibitory profile against the DHODH enzyme from the parasitic flatworm Schistosoma mansoni. In a direct comparison using the same assay methodology, the IC50 for S. mansoni DHODH was determined to be 2.1 µM (2,100 nM), which is comparable to the value obtained for the human enzyme (2.6 µM) [1]. This cross-species activity profile suggests a conserved binding interaction with the enzyme's catalytic site across evolutionarily distant organisms, contrasting with inhibitors that exhibit high selectivity for one ortholog.

Parasitology Neglected Tropical Diseases DHODH

Functional Antagonism at CCR5: Selective vs. Broad Chemokine Receptor Modulation

1-(2,3-Dihydroxyphenyl)piperidin-4-one has been identified as a functional antagonist of the CC chemokine receptor 5 (CCR5) [1]. While quantitative potency data (e.g., IC50 or Ki) for this specific compound against CCR5 were not located in the primary literature, its classification as a CCR5 antagonist distinguishes it from structurally related piperidin-4-one analogs that exhibit broad-spectrum chemokine receptor binding or inverse agonism. For example, the clinically approved CCR5 antagonist Maraviroc demonstrates high selectivity for CCR5 over other chemokine receptors [2]. The identification of this compound's CCR5 antagonism, which may be linked to its catechol moiety's ability to engage key receptor residues, suggests a more targeted pharmacological profile compared to promiscuous, non-catechol containing analogs.

Immunology Virology GPCR

Cellular Differentiation: Unique Activity vs. Non-Functionalized Piperidin-4-one Scaffolds

The compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward a monocyte lineage [1]. This activity is a direct consequence of the catechol pharmacophore, which is absent in the unsubstituted 1-phenylpiperidin-4-one scaffold and in mono-hydroxylated analogs. While specific potency metrics (e.g., EC50) or comparator data for other piperidin-4-ones are not available, the reported cellular effect is a distinct phenotype not associated with the core N-arylpiperidinone structure alone.

Oncology Cell Differentiation Proliferation

High-Value Procurement Scenarios for 1-(2,3-Dihydroxyphenyl)piperidin-4-one Driven by Experimental Evidence


Target Validation and Probe Development for DHODH in Immunology and Oncology

Procurement is justified for laboratories investigating the role of dihydroorotate dehydrogenase (DHODH) in pyrimidine biosynthesis, cell proliferation, or immune modulation. The compound's confirmed inhibitory activity against both human and parasitic DHODH (IC50 = 2.1-2.6 µM) [1] provides a cost-effective, commercially available probe for in vitro enzymatic assays, cellular pathway analysis, and preliminary target engagement studies. This is particularly relevant for validating DHODH as a target in diseases such as rheumatoid arthritis, multiple sclerosis, or certain cancers where pyrimidine depletion is a therapeutic strategy [2].

Investigating CCR5-Mediated Signaling in HIV and Inflammatory Disease Models

Procurement is warranted for researchers focused on CC chemokine receptor 5 (CCR5) biology. As a functional CCR5 antagonist [1], this compound serves as a defined chemical probe to dissect CCR5-mediated cellular responses in HIV infection models, asthma, and autoimmune diseases like rheumatoid arthritis. Its use as a comparator tool alongside highly selective clinical candidates (e.g., Maraviroc) can help elucidate the pharmacological consequences of targeting CCR5 with compounds of different structural classes and selectivity profiles [2].

Exploring Catechol-Driven Cellular Differentiation and Anti-Proliferative Mechanisms

Procurement is essential for studies examining the phenotypic effects of catechol-containing small molecules on cell fate decisions. The reported ability of 1-(2,3-dihydroxyphenyl)piperidin-4-one to arrest proliferation and induce monocytic differentiation [1] offers a specific chemical tool for investigating differentiation therapy, a therapeutic strategy with potential in oncology and dermatology (e.g., psoriasis). This compound provides a distinct advantage over non-catechol piperidin-4-one analogs, which lack this pro-differentiation activity, enabling researchers to link the 2,3-dihydroxyphenyl pharmacophore directly to the observed biological response [2].

Comparative Enzymology: Human vs. Parasite DHODH Inhibition

Procurement is indicated for comparative biochemistry and anti-parasitic drug discovery programs. The near-equivalent inhibition of human and Schistosoma mansoni DHODH (2.6 µM vs. 2.1 µM) [1] makes this compound an ideal probe for investigating the structural basis of DHODH inhibition across species. It can be used in structural biology studies (e.g., co-crystallization) and to evaluate the therapeutic window of targeting DHODH in parasitic infections such as schistosomiasis without immediate development of a highly selective lead candidate.

Quote Request

Request a Quote for 1-(2,3-Dihydroxyphenyl)piperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.